Vilazodone Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2011 and is indicated for major depressive disorder. This drug has a black box warning from the FDA.

A benzofuran, indole, and piperazine derivative that functions as a SEROTONIN UPTAKE INHIBITOR and partial SEROTONIN 5-HT1 RECEPTOR AGONIST. It is used as an ANTIDEPRESSIVE AGENT.

Structure

3D Structure of Parent

Properties

IUPAC Name |

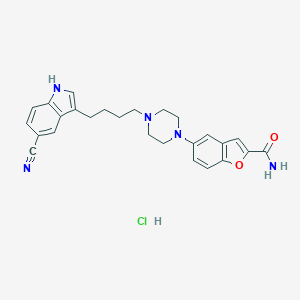

5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O2.ClH/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32;/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZBRGFNBNQSOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936833 | |

| Record name | 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163521-08-2 | |

| Record name | 2-Benzofurancarboxamide, 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]-1-piperazinyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163521-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vilazodone hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163521082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VILAZODONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8HTX2GK8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Dual-Action Mechanism of Vilazodone Hydrochloride in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the preclinical mechanism of action of Vilazodone (B1662482) Hydrochloride, a novel antidepressant agent. Vilazodone distinguishes itself through a unique dual pharmacological profile, acting as both a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor.[1][2] This document synthesizes key preclinical findings, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular and systemic effects to facilitate a comprehensive understanding for researchers in the field of neuropharmacology and drug development.

Core Mechanism of Action: A Synergistic Approach

Vilazodone's therapeutic potential is rooted in its ability to modulate the serotonergic system through two distinct but complementary mechanisms:

-

Serotonin Transporter (SERT) Inhibition: Similar to traditional SSRIs, vilazodone exhibits high affinity for the serotonin transporter, effectively blocking the reuptake of serotonin from the synaptic cleft.[1] This action leads to an increase in the extracellular concentration of serotonin, enhancing serotonergic neurotransmission. Recent studies suggest that vilazodone may act as a non-competitive or allosteric inhibitor of SERT, a characteristic that could differentiate its effects from competitive inhibitors.[3][4]

-

5-HT1A Receptor Partial Agonism: Vilazodone also functions as a partial agonist at 5-HT1A receptors.[1][5] These receptors are located both presynaptically on serotonergic neurons in the raphe nuclei (autoreceptors) and postsynaptically in various brain regions, including the hippocampus and cortex.[6] As a partial agonist, vilazodone is hypothesized to modulate receptor activity, potentially leading to a more rapid desensitization of 5-HT1A autoreceptors compared to SSRIs alone.[6] This action is thought to contribute to a faster onset of antidepressant effects by overcoming the negative feedback mechanism that can initially limit serotonin release with SSRI treatment.[5][6]

Quantitative Analysis of Preclinical Data

The following tables summarize the key quantitative data from various preclinical studies, providing a comparative overview of vilazodone's binding affinities and functional potencies at its primary molecular targets.

Table 1: Receptor and Transporter Binding Affinities of Vilazodone

| Target | Parameter | Value (nM) | Species/System | Reference |

| Human Serotonin Transporter (SERT) | Ki | 0.1 | Human | [7][8] |

| IC50 | 0.2 | Human | [7][9] | |

| IC50 | 1.6 | Not Specified | [10][11] | |

| Human 5-HT1A Receptor | IC50 | 0.5 | Human | [7] |

| IC50 | 2.1 | Human | [10][11] | |

| Rat 5-HT1A Receptor | pKi | ≥ 9.3 | Rat | [5] |

| Human Norepinephrine Transporter (NET) | Ki | 56 | Human | [8][10] |

| Human Dopamine Transporter (DAT) | Ki | 37 | Human | [8][10] |

| Human Dopamine D3 Receptor | IC50 | 71 | Human | [5] |

| Human 5-HT4 Receptor | IC50 | 252 | Human | [5] |

Table 2: In Vivo Neurochemical Effects of Vilazodone in Rats

| Brain Region | Treatment | Maximum Increase in Extracellular 5-HT (%) | Time Point | Comparator | Reference |

| Ventral Hippocampus | Vilazodone | 558 | 3 hours post-injection | Fluoxetine (274%) | [7] |

| Frontal Cortex | Vilazodone | 527 | 3 hours post-injection | Fluoxetine (165%) | [7] |

| Frontal Cortex | Vilazodone (10 mg/kg p.o.) | ~200 (2-fold increase) | Not Specified | No change in NA or DA | [12] |

| Prefrontal Cortex | Vilazodone | Up to 600 (6-fold higher) | Not Specified | Paroxetine, Citalopram, Fluoxetine | [13] |

Key Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section outlines the methodologies for key preclinical experiments.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for its target receptor or transporter.

Objective: To determine the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) of vilazodone for SERT and 5-HT1A receptors.

General Protocol:

-

Membrane Preparation: Tissues (e.g., brain regions) or cells expressing the target receptor/transporter are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.[14][15]

-

Incubation: A constant concentration of a specific radioligand (e.g., [3H]citalopram for SERT, [3H]8-OH-DPAT for 5-HT1A) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (vilazodone).[5][14]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the unbound. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.[14]

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.[14]

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[14]

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

Objective: To assess the effect of vilazodone administration on extracellular serotonin concentrations in specific brain regions.

General Protocol:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., frontal cortex, hippocampus) of an anesthetized rat.[16][17]

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[16] Neurotransmitters in the extracellular space diffuse across the semipermeable membrane of the probe and into the perfusate.

-

Sample Collection: The dialysate is collected at regular intervals (e.g., every 20-30 minutes) into vials containing a small amount of acid to prevent degradation of the monoamines.[16]

-

Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD).[16][18]

-

Data Analysis: Changes in extracellular serotonin levels are expressed as a percentage of the baseline concentration, which is established by collecting several samples before drug administration.[13]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key aspects of vilazodone's mechanism of action.

Concluding Remarks

The preclinical data strongly support the dual mechanism of action of vilazodone hydrochloride, characterized by potent serotonin reuptake inhibition and 5-HT1A receptor partial agonism.[1] This unique pharmacological profile translates into a more pronounced and potentially faster-acting elevation of extracellular serotonin levels in key brain regions compared to traditional SSRIs in preclinical models.[7][13] The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to further investigate the nuanced effects of vilazodone and to develop next-generation antidepressants with improved therapeutic profiles. Further preclinical studies are warranted to fully elucidate the long-term neuroadaptive changes induced by vilazodone and to explore its potential in other neuropsychiatric disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review of Vilazodone, Serotonin, and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. tandfonline.com [tandfonline.com]

- 10. pi :: Psychiatry Investigation [psychiatryinvestigation.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of action of the bimodal antidepressant vilazodone: evidence for serotonin1A-receptor-mediated auto-augmentation of extracellular serotonin output - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 17. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 18. news-medical.net [news-medical.net]

Discovery and synthesis of Vilazodone Hydrochloride

An In-depth Technical Guide to the Discovery and Synthesis of Vilazodone (B1662482) Hydrochloride

Introduction

Vilazodone Hydrochloride, marketed under the trade name Viibryd®, is an antidepressant agent approved for the treatment of Major Depressive Disorder (MDD) in adults.[1][2] It is distinguished by its novel, dual mechanism of action as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor.[3][4] This unique pharmacological profile classifies it as a Serotonin Partial Agonist/Reuptake Inhibitor (SPARI).[5][6] The rationale behind this dual action is to combine the established efficacy of SSRIs with the potential for a faster onset of action and a more favorable side-effect profile, particularly concerning sexual dysfunction, by simultaneously engaging 5-HT1A receptors.[7][8]

History of Discovery and Development

The journey of Vilazodone from laboratory to clinic was lengthy and involved several pharmaceutical entities.

-

Discovery: Vilazodone was originally discovered by Merck KGaA.[9]

-

Early Development: The compound was subsequently licensed to GlaxoSmithKline (GSK) for further development. However, initial Phase II clinical trials did not yield statistically significant superiority over placebo, leading GSK to return the rights to Merck KGaA.[9][10] Several of these early trials were considered "failed" because neither Vilazodone nor active comparators demonstrated superiority to placebo.[9]

-

Further Development and Approval: Genaissance Pharmaceuticals later in-licensed the drug, aiming to use a pharmacogenomic approach to identify patient populations most likely to respond.[9] Eventually, under the sponsorship of Forest Laboratories, two pivotal 8-week, randomized, double-blind, placebo-controlled Phase III trials successfully demonstrated the efficacy of Vilazodone (40 mg/day) in treating MDD.[5][6][10]

-

FDA Approval: Based on these successful trials, Vilazodone was approved by the U.S. Food and Drug Administration (FDA) on January 21, 2011, for the treatment of MDD in adults.[5][6][11]

Pharmacology

Mechanism of Action

Vilazodone's therapeutic effects are attributed to its enhancement of serotonergic activity in the central nervous system through two distinct mechanisms:[12]

-

Selective Serotonin Reuptake Inhibition (SSRI): Like traditional SSRIs, Vilazodone binds with high affinity to the serotonin transporter (SERT), potently inhibiting the reuptake of serotonin from the synaptic cleft.[6] This action increases the extracellular concentration of serotonin, making more of it available to bind to postsynaptic receptors.[2][3]

-

5-HT1A Receptor Partial Agonism: Vilazodone also acts as a partial agonist at 5-HT1A receptors.[1] These receptors are located both presynaptically (as somatodendritic autoreceptors on serotonin neurons in the raphe nuclei) and postsynaptically in various brain regions.[12] Partial agonism at presynaptic 5-HT1A autoreceptors is thought to reduce the negative feedback mechanism that typically limits serotonin release, potentially leading to a more rapid and robust increase in serotonergic neurotransmission compared to SSRIs alone.[5][7]

This combined activity is theorized to not only contribute to its antidepressant efficacy but also to a potentially lower incidence of certain side effects like sexual dysfunction.

Pharmacodynamics

Vilazodone exhibits high affinity for the human serotonin transporter and 5-HT1A receptor, with negligible affinity for other serotonin receptors, norepinephrine (B1679862) transporters (NET), or dopamine (B1211576) transporters (DAT).[1]

| Target | Parameter | Value |

| Serotonin Transporter (SERT) | Ki | 0.1 nM |

| IC50 | 2.1 nM | |

| 5-HT1A Receptor | IC50 | 0.2 nM |

| Intrinsic Activity (IA) | ~60-70% | |

| Norepinephrine Transporter (NET) | Ki | 56 nM |

| Dopamine Transporter (DAT) | Ki | 37 nM |

| Data compiled from Wikipedia.[1] |

Pharmacokinetics

The pharmacokinetic profile of Vilazodone is characterized by its significant food effect and extensive metabolism.

| Parameter | Value | Description |

| Bioavailability | 72% | With food.[1][11] Decreases by ~50% in a fasting state. |

| Time to Peak (Tmax) | 4-5 hours | Time to reach maximum plasma concentration.[13] |

| Protein Binding | 96-99% | Highly bound to plasma proteins.[6][11] |

| Metabolism | Hepatic | Extensively metabolized, primarily by CYP3A4.[6][11] Minor pathways include CYP2C19 and CYP2D6.[6] |

| Elimination Half-life | ~25 hours | Supports once-daily dosing.[1][11][14] |

| Excretion | Fecal and Renal | Only 1% is recovered unchanged in urine and 2% in feces.[11][13] |

| Data compiled from multiple sources.[1][6][11][13][14] |

Chemical Synthesis

The synthesis of Vilazodone is a multi-step process that involves the convergent assembly of two key intermediates: a substituted indole (B1671886) moiety and a benzofuran-piperazine moiety. Several synthetic routes have been published. A common approach involves the coupling of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile with 5-(piperazin-1-yl)benzofuran-2-carboxamide.[15][16]

A representative synthetic workflow is as follows:

-

Synthesis of Intermediate 1 (Indole moiety): 4-Cyanoaniline undergoes diazotization followed by a Fischer indole cyclization with a suitable partner like 6-chlorohexanal (B1582999) to yield 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.[15]

-

Synthesis of Intermediate 2 (Benzofuran-piperazine moiety): 5-Bromobenzofuran-2-carboxamide is reacted with piperazine (B1678402) via an aromatic nucleophilic substitution to generate 5-(piperazin-1-yl)benzofuran-2-carboxamide.[15]

-

Final Coupling: The two key intermediates are coupled via a nucleophilic substitution reaction, typically in the presence of a base such as triethylamine (B128534) (Et3N) and potassium carbonate (K2CO3), to yield Vilazodone base.[15][17]

-

Salt Formation: The Vilazodone base is then treated with hydrochloric acid in a suitable solvent to form the stable this compound salt.[17][18]

Key Experimental Protocols

The characterization of Vilazodone's pharmacological profile relies on standardized in vitro assays.

Protocol: Radioligand Binding Assay for SERT Affinity (Ki)

This protocol outlines a general method for determining the binding affinity of Vilazodone for the serotonin transporter.

-

Source of Transporter: Membranes are prepared from cells (e.g., HEK293) stably expressing the recombinant human serotonin transporter (hSERT).

-

Radioligand: A specific radioligand, such as [3H]-Citalopram or [3H]-Paroxetine, is used at a concentration near its Kd (dissociation constant).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is prepared.

-

Incubation: Cell membranes, radioligand, and varying concentrations of Vilazodone (or a reference compound) are incubated in the assay buffer. The incubation is typically carried out at room temperature for 60-120 minutes to reach equilibrium.

-

Non-specific Binding Determination: A parallel set of incubations is performed in the presence of a high concentration of a non-labeled SERT ligand (e.g., 10 µM fluoxetine) to determine non-specific binding.

-

Termination and Separation: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of Vilazodone that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding curve. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Functional Assay for 5-HT1A Receptor Partial Agonism

This protocol describes a common method, such as a GTPγS binding assay, to measure the functional activity of Vilazodone at the 5-HT1A receptor.

-

Source of Receptor: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the recombinant human 5-HT1A receptor.

-

Reagents: The assay requires GTPγ[35S] (a non-hydrolyzable GTP analog), GDP, and the assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

-

Incubation: Cell membranes are pre-incubated with GDP to ensure receptors are in their basal state. Subsequently, varying concentrations of Vilazodone, a full agonist (e.g., 5-CT), and GTPγ[35S] are added. The mixture is incubated, typically at 30°C for 60 minutes.

-

Basal and Non-specific Binding: Basal activity is measured in the absence of any agonist. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Termination and Separation: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: Radioactivity on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration-response curve for Vilazodone is generated by plotting the stimulated binding of GTPγ[35S] against the log concentration of the drug. The EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) are determined using non-linear regression. The intrinsic activity (IA) is calculated by expressing the Emax of Vilazodone as a percentage of the Emax produced by a full agonist.

Conclusion

This compound represents a significant development in antidepressant therapy, born from a rational drug design strategy aimed at improving upon existing SSRIs. Its discovery and development journey, though protracted, culminated in the approval of a novel agent with a dual mechanism of action that combines potent serotonin reuptake inhibition with 5-HT1A receptor partial agonism. The synthesis of Vilazodone is achieved through a convergent approach, allowing for efficient manufacturing. The distinct pharmacological profile of Vilazodone, supported by extensive preclinical and clinical evaluation, provides clinicians and researchers with a valuable alternative for the management of Major Depressive Disorder.

References

- 1. Vilazodone - Wikipedia [en.wikipedia.org]

- 2. Antidepressants, SSRI/5HT-1A Partial Agonist: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. What are 5-HT1 receptor partial agonists and how do they work? [synapse.patsnap.com]

- 5. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action of the SPARI vilazodone: serotonin 1A partial agonist and reuptake inhibitor | CNS Spectrums | Cambridge Core [cambridge.org]

- 8. The discovery and development of vilazodone for the treatment of depression: a novel antidepressant or simply another SSRI? | Semantic Scholar [semanticscholar.org]

- 9. sec.gov [sec.gov]

- 10. ovid.com [ovid.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 13. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. google.com [google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]

- 18. CN102267985B - The preparation method of vilazodone or its hydrochloride - Google Patents [patents.google.com]

Vilazodone Hydrochloride: A Technical Guide on the First Serotonin Partial Agagonist Reuptake Inhibitor (SPARI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vilazodone (B1662482) hydrochloride, marketed as Viibryd®, is an antidepressant approved for the treatment of Major Depressive Disorder (MDD) in adults.[1][2][3] It represents a distinct class of antidepressants known as Serotonin (B10506) Partial Agonist Reuptake Inhibitors (SPARIs).[3][4] This classification stems from its novel dual mechanism of action: potent and selective inhibition of the serotonin transporter (SERT) combined with partial agonism at the 5-HT1A receptor.[5][6] This technical guide provides an in-depth overview of the preclinical and clinical pharmacology of vilazodone, its mechanism of action, key experimental data, and the methodologies used to characterize its unique profile.

Introduction: The SPARI Concept

Traditional Selective Serotonin Reuptake Inhibitors (SSRIs) increase synaptic serotonin levels by blocking the serotonin transporter (SERT). However, this initial increase in serotonin also activates presynaptic 5-HT1A autoreceptors, which triggers a negative feedback loop that can temporarily reduce serotonin release and delay the therapeutic onset.[7][8]

The SPARI hypothesis proposes that by simultaneously blocking SERT and directly stimulating 5-HT1A receptors as a partial agonist, a compound like vilazodone can overcome this feedback inhibition.[7][9] The partial agonism at somatodendritic 5-HT1A autoreceptors is thought to hasten their desensitization, potentially leading to a more rapid and robust increase in serotonergic neurotransmission compared to SSRIs alone.[7][10] While this offers a compelling theoretical advantage, clinical trials have not consistently demonstrated a faster onset of action compared to standard therapies.[1][8]

Mechanism of Action

Vilazodone's therapeutic effect is attributed to the enhancement of serotonergic activity in the central nervous system through two synergistic actions.[3][5]

-

Selective Serotonin Reuptake Inhibition (SSRI): Vilazodone binds with very high affinity to the human serotonin transporter (SERT), potently blocking the reuptake of serotonin from the synaptic cleft.[3][11] This action increases the concentration and duration of serotonin available to bind to postsynaptic receptors.

-

5-HT1A Receptor Partial Agonism: Vilazodone also acts as a partial agonist at 5-HT1A receptors.[1][11] This allows it to directly stimulate these receptors, which are located both presynaptically (as autoreceptors that regulate serotonin release) and postsynaptically.[5][7]

The combination of these two mechanisms forms the basis of its classification as a SPARI.[3][4]

Quantitative Pharmacological Data

Vilazodone's profile is defined by its high affinity for its primary targets and minimal interaction with other neurotransmitter receptors, which contributes to its tolerability profile.[1][11]

Table 1: Receptor and Transporter Binding Affinities

This table summarizes the in vitro binding affinities (Ki or IC50) of vilazodone for key human targets. Lower values indicate higher affinity.

| Target | Vilazodone Ki (nM) | Vilazodone IC50 (nM) | Reference |

| Primary Targets | |||

| Serotonin Transporter (SERT) | 0.1 - 0.2 | 1.6 | [6][11][12] |

| 5-HT1A Receptor | 0.2 - 0.3 | 2.1 | [6][12][13] |

| Other Targets (Low Affinity) | |||

| Norepinephrine Transporter (NET) | 56 | - | [11] |

| Dopamine Transporter (DAT) | 37 | - | [11] |

Data compiled from multiple preclinical studies. Exact values may vary based on experimental conditions.

Table 2: Human Pharmacokinetic Properties

This table outlines the key pharmacokinetic parameters of vilazodone in adult humans at steady-state with a 40 mg/day dose.

| Parameter | Value | Notes | Reference |

| Bioavailability | 72% | Administration with food is required. Fasting state reduces exposure significantly. | [1][4] |

| Tmax (Time to Peak Plasma Conc.) | 4 - 5 hours | With food. | [14] |

| Cmax (Peak Plasma Concentration) | 156 ng/mL | At steady state (40 mg/day with food). | [15] |

| Protein Binding | 96 - 99% | High protein binding may displace other highly bound drugs. | [4][9] |

| Terminal Half-life (t1/2) | ~25 hours | Supports once-daily dosing. | [4][9][14] |

| Metabolism | Hepatic | Primarily via CYP3A4; minor pathways include CYP2C19 and CYP2D6. | [1][4] |

Key Experimental Protocols

The characterization of vilazodone's dual activity relies on specific in vitro assays. The following are generalized protocols representative of those used in its preclinical development.

Serotonin Transporter (SERT) Reuptake Inhibition Assay

This assay measures a compound's ability to block the reuptake of serotonin into cells expressing SERT.

Objective: To determine the potency (IC50 value) of vilazodone for inhibiting serotonin reuptake.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells or other suitable cell lines (e.g., JAR choriocarcinoma cells) are cultured.[16] These cells are stably transfected to express the human serotonin transporter (hSERT).

-

Assay Preparation: Cells are seeded in 96-well microplates and grown to a confluent monolayer.[17]

-

Compound Incubation: Cells are washed with a buffered salt solution (e.g., Hank's Balanced Salt Solution - HBSS). They are then pre-incubated for 10-20 minutes with varying concentrations of vilazodone (or a reference inhibitor like paroxetine).[17][18]

-

Substrate Addition: A solution containing a fixed concentration of radiolabeled serotonin (e.g., [3H]5-HT) is added to each well to initiate the uptake reaction.[19] Alternatively, a fluorescent substrate that mimics serotonin can be used.[17]

-

Uptake Reaction: The plates are incubated at 37°C for a defined period (e.g., 10-60 minutes) to allow for transporter-mediated uptake of the substrate.[19][20]

-

Termination and Measurement: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular substrate. The cells are then lysed.

-

Quantification: If using a radiolabeled substrate, the radioactivity within the cells is measured using a liquid scintillation counter.[20] For fluorescent substrates, fluorescence intensity is measured with a microplate reader.[17]

-

Data Analysis: The amount of inhibition is calculated relative to control wells (no drug). An IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

References

- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 2. Efficacy and safety of vilazodone in major depressive disorder: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. benchchem.com [benchchem.com]

- 7. A Review of Vilazodone, Serotonin, and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. dovepress.com [dovepress.com]

- 13. vilazodone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. Articles [globalrx.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Development of serotonin transporter reuptake inhibition assays using JAR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. moleculardevices.com [moleculardevices.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Preclinical pharmacology and binding characteristics of Vilazodone

An In-Depth Technical Guide to the Preclinical Pharmacology and Binding Characteristics of Vilazodone (B1662482)

Introduction

Vilazodone is a novel antidepressant agent approved for the treatment of major depressive disorder (MDD).[1] Its unique pharmacological profile, which combines potent and selective inhibition of the serotonin (B10506) transporter (SERT) with partial agonism at the 5-HT1A receptor, sets it apart from traditional selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1][2] This dual mechanism of action classifies vilazodone as a serotonin partial agonist and reuptake inhibitor (SPARI).[3][4] The rationale behind this design is that the 5-HT1A partial agonism may accelerate the desensitization of somatodendritic 5-HT1A autoreceptors, which act as a negative feedback system, potentially leading to a faster onset of therapeutic action compared to conventional SSRIs.[2][5]

This technical guide provides a comprehensive overview of the preclinical pharmacology of vilazodone, detailing its binding characteristics, functional activity, and effects in various in vitro and in vivo models. The information is intended for researchers, scientists, and drug development professionals investigating serotonergic neurotransmission and novel antidepressant therapies.

Core Mechanism of Action

Vilazodone's therapeutic effects are attributed to its synergistic actions on two primary components of the serotonergic system:

-

Serotonin Transporter (SERT) Inhibition : Vilazodone binds with high affinity to SERT, blocking the reuptake of serotonin from the synaptic cleft.[6] This action increases the extracellular concentration of serotonin, enhancing serotonergic neurotransmission.

-

5-HT1A Receptor Partial Agonism : Vilazodone acts as a high-efficacy partial agonist at 5-HT1A receptors.[2][7] These receptors are located both presynaptically, where they function as autoreceptors to inhibit serotonin release, and postsynaptically.[5] By acting as a partial agonist, vilazodone is hypothesized to more rapidly down-regulate the inhibitory presynaptic autoreceptors while directly stimulating postsynaptic receptors.[5]

Data Presentation: Binding and Functional Activity

The following tables summarize key quantitative data from preclinical studies of vilazodone, providing a comparative view of its binding affinities and functional potencies.

Table 1: Vilazodone Receptor and Transporter Binding Affinity

| Target | Species/System | Parameter | Value (nM) | Reference(s) |

| Serotonin Transporter (SERT) | Human | IC₅₀ | 0.2 | [2] |

| Human | Kᵢ | 0.1 | [8][9] | |

| Human | IC₅₀ | 1.6 | [1][10][11] | |

| Human | Kᵢ | 0.20 | [12][13] | |

| 5-HT₁ₐ Receptor | Human | IC₅₀ | 0.5 | [2] |

| Human | IC₅₀ | 2.1 | [1][9][10] | |

| Human | Kᵢ | 0.30 | [12][13] | |

| Norepinephrine Transporter (NET) | Human | Kᵢ | 56 | [8][9] |

| Dopamine Transporter (DAT) | Human | Kᵢ | 37 | [8][9] |

| Dopamine D₃ Receptor | Human | IC₅₀ | 71 | [2] |

| 5-HT₄ Receptor | Human | IC₅₀ | 252 | [2] |

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant.

Table 2: Vilazodone Functional Activity

| Assay | Parameter | Vilazodone Value | Reference(s) |

| Serotonin Reuptake Inhibition | IC₅₀ (nM) | 1.6 | [1] |

| [³⁵S]GTPγS Binding (h5-HT₁ₐ) | % of 8-OH-PIPAT (100nM) | ~70% | [2] |

| [³⁵S]GTPγS Binding (rat hippocampus) | pEC₅₀ | 8.1 | [1][2] |

| Intrinsic Activity | 0.61 | [1][2] |

pEC₅₀: Negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.

Key Preclinical Signaling Pathways and Experimental Workflows

Vilazodone's Dual Mechanism at the Serotonergic Synapse

The diagram below illustrates the proposed mechanism of action of vilazodone. It inhibits the serotonin transporter (SERT) on the presynaptic neuron, increasing serotonin levels in the synapse. Simultaneously, it acts as a partial agonist on both presynaptic 5-HT1A autoreceptors and postsynaptic 5-HT1A receptors.

Caption: Vilazodone's dual action: SERT inhibition and 5-HT1A partial agonism.

Intracellular Signaling Pathway via 5-HT1A Receptor

Recent studies suggest that vilazodone's activation of the 5-HT1A receptor can modulate intracellular signaling cascades, such as the SRC/MAPK pathway, which may contribute to its therapeutic effects.[14]

References

- 1. benchchem.com [benchchem.com]

- 2. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vilazodone: a brief pharmacological and clinical review of the novel serotonin partial agonist and reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review of Vilazodone, Serotonin, and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pi :: Psychiatry Investigation [psychiatryinvestigation.org]

- 10. droracle.ai [droracle.ai]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Vilazodone for Major Depression in Adults: Pharmacological Profile and an Updated Review for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. Activating SRC/MAPK signaling via 5-HT1A receptor contributes to the effect of vilazodone on improving thrombocytopenia | eLife [elifesciences.org]

The Neuropharmacological Profile of Vilazodone Hydrochloride in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vilazodone (B1662482) hydrochloride, a novel antidepressant, is distinguished by its dual mechanism of action as a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This unique profile, classifying it as a Serotonin Partial Agonist/Reuptake Inhibitor (SPARI), has been extensively characterized in various rodent models.[1][2] Preclinical studies demonstrate that this dual activity leads to a more robust and potentially faster-acting elevation of synaptic serotonin compared to traditional SSRIs.[3][4] In vivo rodent models of depression and anxiety, such as the forced swim test, chronic unpredictable mild stress, and elevated plus maze, have shown vilazodone to possess significant antidepressant and anxiolytic-like properties.[1][5][6] This technical guide provides a comprehensive overview of the neuropharmacological data from rodent studies, detailing its binding affinities, functional activities, and behavioral effects, supported by experimental protocols and visual diagrams of its core mechanisms and experimental workflows.

Mechanism of Action

Vilazodone's primary mechanism involves two synergistic actions on the serotonergic system:

-

Serotonin Transporter (SERT) Inhibition: Like conventional SSRIs, vilazodone potently blocks the serotonin transporter, preventing the reuptake of serotonin from the synaptic cleft and thereby increasing its availability to bind with postsynaptic receptors.[1] Recent studies suggest that vilazodone may act as a non-competitive, allosteric inhibitor of SERT.[7][8]

-

5-HT1A Receptor Partial Agonism: Vilazodone acts as a partial agonist at 5-HT1A receptors.[9][10] This is significant because somatodendritic 5-HT1A autoreceptors on serotonin neurons in the dorsal raphe nucleus (DRN) function as a negative feedback mechanism.[11] By partially agonizing these autoreceptors, vilazodone is hypothesized to accelerate their desensitization, leading to an earlier onset of increased serotonin release compared to SSRIs alone.[3][12]

This dual engagement is thought to produce a more rapid and pronounced increase in serotonergic neurotransmission.[4]

Caption: Vilazodone's Dual Mechanism of Action.

Quantitative Data: In Vitro & Ex Vivo Profile

The binding affinity and functional potency of vilazodone have been extensively quantified in various assays using rodent and human tissues/recombinant proteins.

| Parameter | Target | Species/System | Value | Reference |

| Binding Affinity (Ki) | Human SERT | - | 0.1 nM | [10] |

| Human 5-HT1A Receptor | - | 0.30 nM | [13] | |

| Rat 5-HT1A Receptor | Native Tissue | pKi ≥ 9.3 | [9] | |

| Inhibition Constant (IC50) | Human SERT | - | 0.2 - 0.5 nM | [9][10] |

| Human 5-HT1A Receptor | - | 0.2 nM | [9] | |

| [3H]5-HT Uptake Inhibition (Ki) | SERT | - | 1.1 nM | [7] |

| [3H]S-CIT Displacement (Ki) | SERT | - | 0.7 nM | [7] |

| [35S]GTPγS Binding | Rat Hippocampus (5-HT1A) | Functional Assay | High Efficacy Partial Agonist | [9][14] |

In Vivo Neurochemical and Behavioral Profile in Rodents

In Vivo Microdialysis

Microdialysis studies in freely moving rats are crucial for understanding a drug's real-time effect on neurotransmitter levels. Acute administration of vilazodone produces a significantly greater and more rapid increase in extracellular serotonin levels in key brain regions compared to traditional SSRIs.

| Brain Region | Species | Vilazodone Effect (% Baseline) | Comparator (Fluoxetine) | Reference |

| Frontal Cortex | Rat | ~527% increase | ~165% increase | [10] |

| Ventral Hippocampus | Rat | ~558% increase | ~274% increase | [10] |

| Frontal Cortex | Rat | ~200% increase (10 mg/kg, p.o.) | No significant change in NA or DA | [14] |

This enhanced serotonin output is attributed to the combined SERT blockade and 5-HT1A partial agonism, which circumvents the typical lag phase seen with SSRIs alone.[4][14]

Electrophysiology

Single-unit extracellular recordings in the dorsal raphe nucleus (DRN) of rats show that vilazodone's 5-HT1A agonism directly impacts neuronal firing.

-

Acute Administration: Vilazodone suppresses the firing of 5-HT neurons, an effect that persists even after serotonin depletion, confirming its direct action on 5-HT1A receptors.[11]

-

Chronic Administration: Following a 2-day administration (5 mg/kg/day), a significant decrease in 5-HT neuronal firing is observed. However, by day 14, the firing rate returns to baseline levels, which is indicative of 5-HT1A autoreceptor desensitization.[11][15]

Rodent Models of Depression and Anxiety

Vilazodone has demonstrated efficacy in multiple behavioral paradigms predictive of antidepressant and anxiolytic activity.

| Behavioral Test | Species | Key Finding | Implication | Reference |

| Forced Swim Test (FST) | Rat, Mouse | Dose-dependent reduction in immobility time. | Antidepressant-like effect. | [1][9] |

| Chronic Unpredictable Mild Stress (CUMS) | Rat | Mitigates stress-induced anxiety and neurobehavioral deficits. | Antidepressant & Anxiolytic. | [5] |

| Elevated Plus Maze (EPM) | Rat | Increases time spent in and entries into open arms. | Anxiolytic-like effect. | [1][5] |

| Ultrasonic Vocalization | Rat | Inhibits stress-induced vocalizations. | Anxiolytic-like effect via 5-HT1A. | [9][10] |

| Novelty Suppressed Feeding (NSF) | Mouse | Reduces latency to eat in a novel environment. | Anxiolytic/Antidepressant effect. | [16] |

Detailed Experimental Protocols

Radioligand Binding Assay (General Protocol)

-

Objective: To determine the binding affinity (Ki) of vilazodone for SERT and 5-HT1A receptors.

-

Materials: Membranes prepared from cells expressing recombinant human SERT or 5-HT1A receptors, or from rodent brain tissue (e.g., hippocampus, cortex). Radioligands such as [3H]S-Citalopram (for SERT) or [3H]8-OH-DPAT (for 5-HT1A). Vilazodone hydrochloride of varying concentrations.

-

Procedure:

-

Incubate the prepared membranes with a fixed concentration of the radioligand and a range of concentrations of vilazodone.

-

Allow the reaction to reach equilibrium at a specific temperature (e.g., 25°C).

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specific binding.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the IC50 value (concentration of vilazodone that inhibits 50% of specific radioligand binding) from competition curves.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[9]

-

In Vivo Microdialysis in Freely Moving Rats

-

Objective: To measure extracellular serotonin levels in specific brain regions following vilazodone administration.

-

Animals: Adult male Sprague-Dawley or Wistar rats.

-

Procedure:

-

Surgery: Anesthetize the rat and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or ventral hippocampus). Allow for a recovery period of several days.

-

Experiment: On the day of the experiment, insert a microdialysis probe into the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of serotonin levels.

-

Drug Administration: Administer vilazodone (e.g., 10 mg/kg, p.o.) or vehicle.

-

Post-Drug Collection: Continue collecting dialysate samples for several hours post-administration.

-

Analysis: Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Expression: Express the results as a percentage change from the mean baseline concentration.[4][10][14]

-

Rodent Forced Swim Test (FST)

-

Objective: To assess the antidepressant-like activity of vilazodone.[17][18]

-

Animals: Male mice (e.g., C57BL/6) or rats.

-

Apparatus: A cylindrical tank (e.g., 20 cm diameter, 30 cm height for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 15 cm).[17]

-

Procedure:

-

Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the test.

-

Drug Administration: Administer vilazodone or vehicle intraperitoneally (i.p.) or orally (p.o.) at a set time before the test (e.g., 30-60 minutes).

-

Test Session: Gently place each animal into the water-filled cylinder for a single 6-minute session.[18]

-

Scoring: Videotape the session for later analysis. An observer, blind to the treatment conditions, scores the animal's behavior. The primary measure is immobility time, defined as the period the animal makes only the minimal movements necessary to keep its head above water.[19][20]

-

Analysis: Compare the duration of immobility between the vilazodone-treated groups and the vehicle control group. A significant reduction in immobility is interpreted as an antidepressant-like effect.[9]

-

Caption: Experimental Workflow for the Rodent Forced Swim Test.

Conclusion

The neuropharmacological profile of vilazodone in rodent models is well-defined, characterized by a potent dual action on the serotonin transporter and 5-HT1A receptors. In vitro and in vivo studies consistently demonstrate high-affinity binding and functional activity at these targets, resulting in a more pronounced and rapid increase in extracellular serotonin levels compared to standard SSRIs. This unique mechanism translates to robust efficacy in a range of predictive rodent behavioral models for depression and anxiety. The data gathered from these preclinical rodent studies provide a strong mechanistic rationale for the clinical efficacy of vilazodone and support its classification as a distinct therapeutic agent within the class of antidepressants.

References

- 1. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical utility of vilazodone for the treatment of adults with major depressive disorder and theoretical implications for future clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of Vilazodone, Serotonin, and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of the bimodal antidepressant vilazodone: evidence for serotonin1A-receptor-mediated auto-augmentation of extracellular serotonin output - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vilazodone Alleviates Neurogenesis-Induced Anxiety in the Chronic Unpredictable Mild Stress Female Rat Model: Role of Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vilazodone: a 5-HT1A receptor agonist/serotonin transporter inhibitor for the treatment of affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The antidepressant drug vilazodone is an allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Long-term administration of the antidepressant vilazodone modulates rat brain monoaminergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Vilazodone for Major Depression in Adults: Pharmacological Profile and an Updated Review for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neurochemical evaluation of the novel 5-HT1A receptor partial agonist/serotonin reuptake inhibitor, vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice | Semantic Scholar [semanticscholar.org]

- 20. The Rodent Forced Swim Test Measures Stress-Coping Strategy, Not Depression-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5-HT1A Receptor Partial Agonism in Vilazodone's Therapeutic Effects: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Vilazodone (B1662482) is a novel antidepressant distinguished by its dual mechanism of action: selective serotonin (B10506) reuptake inhibition (SSRI) and partial agonism at the 5-HT1A receptor. This document provides an in-depth technical examination of the 5-HT1A partial agonist component of Vilazodone's pharmacology. It synthesizes preclinical data on its binding affinity and functional activity, details the associated signaling pathways, and provides methodologies for key experimental assays. This guide aims to serve as a comprehensive resource for understanding the contribution of 5-HT1A receptor modulation to Vilazodone's overall therapeutic profile.

Core Mechanism of Action: A Dual-Action Approach

Vilazodone's unique pharmacological profile stems from its synergistic actions on two critical components of the serotonergic system.[1] It combines potent and selective inhibition of the serotonin transporter (SERT), a characteristic of traditional SSRIs, with significant partial agonist activity at the 5-HT1A receptor.[1][2][3] This dual mechanism classifies Vilazodone as a Serotonin Partial Agonist/Reuptake Inhibitor (SPARI).[1][4][5]

The rationale for this combined approach is to overcome a key limitation of SSRIs. While SSRIs increase synaptic serotonin levels, this effect is initially blunted by the activation of presynaptic 5-HT1A autoreceptors, which creates a negative feedback loop that reduces serotonin neuron firing and release.[5] By acting as a partial agonist at these same autoreceptors, Vilazodone is theorized to desensitize this feedback mechanism more rapidly, potentially leading to a faster onset of therapeutic action and a more robust increase in serotonergic neurotransmission compared to SSRIs alone.[3][5][6]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from preclinical studies, providing a comparative view of Vilazodone's binding affinities and functional potencies at its primary targets and other key monoamine transporters.

Table 1: Vilazodone Binding Affinities (Kᵢ)

| Target | Species/System | Kᵢ (nM) | Reference Compound | Reference Compound Kᵢ (nM) | Citations |

| Human 5-HT1A Receptor | Recombinant | 0.2 | Buspirone | - | [1][7] |

| Human Serotonin Transporter (SERT) | Recombinant | 0.1 | - | - | [2][4][8] |

| Human Norepinephrine Transporter (NET) | Recombinant | 56 | - | - | [2][3][4] |

| Human Dopamine Transporter (DAT) | Recombinant | 37 | - | - | [2][3][4] |

Table 2: Vilazodone Functional Activity

| Assay | Parameter | Vilazodone Value | Notes | Citations |

| 5-HT1A Receptor Functional Activity | pEC₅₀ | 8.1 | [³⁵S]GTPγS binding in rat hippocampal membranes. | [1][9] |

| 5-HT1A Receptor Functional Activity | Intrinsic Activity | 0.61 | Relative to full agonist. | [1][9] |

| Serotonin Reuptake Inhibition | IC₅₀ (nM) | 1.6 | - | [2][3][4][10] |

| 5-HT1A Receptor Binding | IC₅₀ (nM) | 2.1 | - | [2][3][4][10] |

Key Signaling Pathways

The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that classically couples to inhibitory G proteins (Gαi/o).[11][12][13] Vilazodone's partial agonism at this receptor initiates a cascade of intracellular events that ultimately modulate neuronal excitability.

Upon binding, Vilazodone stabilizes an active conformation of the 5-HT1A receptor, promoting the dissociation of the Gαi/o subunit from the Gβγ complex. Both components then activate downstream effectors:

-

Gαi/o Subunit: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[11][13]

-

Gβγ Complex: Directly gates G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and subsequent hyperpolarization of the cell membrane.[14] This inhibitory effect reduces neuronal firing, which is the basis for its function as an autoreceptor on serotonin neurons.

Beyond the canonical pathway, evidence suggests 5-HT1A receptor activation can also modulate other signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways, which are involved in neuroplasticity and cell survival.[10][11][14][15]

Experimental Protocols

The characterization of Vilazodone's activity at the 5-HT1A receptor relies on standardized in vitro assays. The following sections detail the methodologies for two foundational experiments.

Radioligand Displacement Assay for Binding Affinity (Kᵢ)

This competitive binding assay determines the affinity of Vilazodone for the 5-HT1A receptor by measuring its ability to displace a specific radiolabeled ligand.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the human 5-HT1A receptor (e.g., HEK293 cells, rat hippocampus) in an ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in an assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).[16][17]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a 5-HT1A receptor radioligand (e.g., agonist [³H]8-OH-DPAT or antagonist [³H]WAY-100635), and varying concentrations of unlabeled Vilazodone.[16]

-

Incubation: Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).[16]

-

Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. Wash the filters with ice-cold assay buffer to minimize non-specific binding.[17][18]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the concentration of Vilazodone to determine the IC₅₀ value (the concentration of Vilazodone that inhibits 50% of the specific binding). Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[18]

[³⁵S]GTPγS Binding Assay for Functional Activity

This assay measures the functional consequence of receptor activation—the binding of GTP to the Gα subunit. It is used to determine a compound's potency (EC₅₀) and efficacy (intrinsic activity) as an agonist or partial agonist.

Methodology:

-

Materials: Use membrane preparations as described above. The key reagents are [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and GDP (to ensure G proteins are in their inactive state at baseline).[16]

-

Assay Setup: In a 96-well plate, incubate the 5-HT1A receptor-containing membranes with varying concentrations of Vilazodone in a binding buffer containing GDP.

-

Reaction Initiation: Add a fixed concentration of [³⁵S]GTPγS to each well to initiate the binding reaction. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gαi subunit.

-

Incubation: Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C for 60 minutes).

-

Separation and Quantification: Terminate the assay by rapid filtration, similar to the radioligand binding assay. The amount of G protein-bound [³⁵S]GTPγS retained on the filters is quantified by scintillation counting.[16]

-

Data Analysis: Plot the amount of specifically bound [³⁵S]GTPγS against the concentration of Vilazodone. The resulting dose-response curve is used to calculate the EC₅₀ (the concentration producing 50% of the maximal effect) and the Eₘₐₓ (the maximal effect). The intrinsic activity is determined by comparing Vilazodone's Eₘₐₓ to that of a known full 5-HT1A agonist.[16]

Conclusion

Vilazodone's partial agonism at the 5-HT1A receptor is a fundamental component of its pharmacological identity, complementing its primary action as a serotonin reuptake inhibitor. Preclinical data robustly demonstrate its high affinity and substantial intrinsic activity at this receptor. This activity engages the canonical Gαi/o signaling pathway, which is believed to modulate the presynaptic feedback mechanisms that can limit the efficacy of traditional SSRIs. The experimental protocols detailed herein represent the standard methodologies used to quantify these key pharmacological parameters. A thorough understanding of this dual mechanism is critical for researchers and clinicians working to optimize antidepressant therapies and develop next-generation treatments for major depressive disorder.

References

- 1. benchchem.com [benchchem.com]

- 2. pi :: Psychiatry Investigation [psychiatryinvestigation.org]

- 3. droracle.ai [droracle.ai]

- 4. droracle.ai [droracle.ai]

- 5. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. vilazodone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activating SRC/MAPK signaling via 5-HT1A receptor contributes to the effect of vilazodone on improving thrombocytopenia | eLife [elifesciences.org]

- 11. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 15. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. giffordbioscience.com [giffordbioscience.com]

Vilazodone Hydrochloride: A Technical Guide to its Effects on Serotonergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vilazodone (B1662482) hydrochloride is an antidepressant agent characterized by a dual mechanism of action: selective inhibition of the serotonin (B10506) transporter (SERT) and partial agonism at the 5-HT1A receptor.[1][2][3] This unique pharmacological profile, classifying it as a Serotonin Partial Agonist/Reuptake Inhibitor (SPARI), is designed to enhance serotonergic neurotransmission through two complementary pathways.[2][4] This technical guide provides an in-depth analysis of vilazodone's effects on the serotonergic system, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and the experimental procedures used to elucidate them.

Core Mechanism of Action

Vilazodone's therapeutic effects are primarily attributed to its high-affinity binding to two key targets within the central nervous system:

-

Serotonin Transporter (SERT): As a potent inhibitor of SERT, vilazodone blocks the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[5] This action increases the synaptic concentration of serotonin, making more of the neurotransmitter available to bind to postsynaptic receptors.[5] This is the characteristic mechanism of selective serotonin reuptake inhibitors (SSRIs).[3]

-

5-HT1A Receptor: Vilazodone also acts as a partial agonist at the 5-HT1A receptor.[1][3] These receptors are located both presynaptically, where they function as autoreceptors that regulate serotonin release, and postsynaptically.[6] Partial agonism at presynaptic 5-HT1A autoreceptors is hypothesized to reduce the negative feedback inhibition of serotonin release, potentially leading to a more rapid and sustained elevation of synaptic serotonin compared to SSRIs alone.[1][6]

This dual action is theorized to not only enhance antidepressant efficacy but also potentially offer a faster onset of action and a favorable side-effect profile, particularly concerning sexual dysfunction.[3][6]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of vilazodone hydrochloride for its primary molecular targets.

Table 1: Vilazodone Binding Affinity (Ki)

| Target | Vilazodone Ki (nM) | Reference Compound | Reference Compound Ki (nM) |

| Human Serotonin Transporter (SERT) | 0.1[7][8][9] | - | - |

| Human 5-HT1A Receptor | 0.2[10] | Buspirone | - |

| Human Norepinephrine Transporter (NET) | 56[7][8] | - | - |

| Human Dopamine Transporter (DAT) | 37[7][8] | - | - |

Table 2: Vilazodone Functional Activity (IC50/pIC50/pEC50)

| Assay | Parameter | Vilazodone Value |

| Serotonin Reuptake Inhibition | IC50 | 1.6 nM[7][8][9] |

| 5-HT1A Receptor Binding | IC50 | 2.1 nM[7][8][9] |

| [³H]5-HT Uptake Inhibition (hSERT) | pIC50 | 8.8 ± 0.05[1] |

| [³⁵S]GTPγS Binding (h5-HT1A) | pEC50 | 8.1 (Intrinsic Activity: 0.61)[10] |

Signaling Pathways and Mechanisms

The following diagrams illustrate the key signaling pathways and the proposed mechanism of action of vilazodone at the serotonergic synapse.

Caption: Vilazodone's dual action at the serotonergic synapse.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This assay determines the binding affinity (Ki) of vilazodone for the 5-HT1A receptor through competitive displacement of a radiolabeled ligand.

-

Materials:

-

Membrane preparations from cells expressing human 5-HT1A receptors (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).[1]

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

This compound solutions of varying concentrations.

-

Non-specific binding determinator: 10 µM 5-HT.

-

Scintillation fluid.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus and scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand (e.g., [³H]8-OH-DPAT) and varying concentrations of vilazodone in the assay buffer.

-

To determine non-specific binding, a parallel set of tubes is incubated with the radioligand and a high concentration of an unlabeled ligand (e.g., 10 µM 5-HT).

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).[5]

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[5]

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[5]

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of vilazodone that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

Caption: Workflow for a radioligand binding assay.

Serotonin Transporter (SERT) Uptake Assay

This assay measures the ability of vilazodone to inhibit the reuptake of serotonin into cells expressing the human serotonin transporter.

-

Materials:

-

Procedure:

-

Plate the hSERT-expressing cells in multi-well plates and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of vilazodone or vehicle in the uptake buffer for a defined period.

-

Initiate the uptake reaction by adding a fixed concentration of [³H]Serotonin.

-

Allow the uptake to proceed for a short period (e.g., 10-15 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[5]

-

Determine the IC50 value for the inhibition of serotonin uptake by vilazodone using non-linear regression analysis.

-

Caption: Workflow for a serotonin transporter uptake assay.

[³⁵S]GTPγS Binding Assay for 5-HT1A Functional Activity

This functional assay determines the ability of vilazodone to activate G-proteins coupled to the 5-HT1A receptor, thus quantifying its agonist activity.

-

Materials:

-

Membrane preparations from cells expressing human 5-HT1A receptors.

-

Radioligand: [³⁵S]GTPγS.[5]

-

GTPγS Binding Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4.[5]

-

Vilazodone solutions of varying concentrations.

-

Full agonist (e.g., 8-OH-DPAT) for determining maximal stimulation.

-

Scintillation fluid.

-

Filtration apparatus and scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with varying concentrations of vilazodone in the binding buffer containing GDP.

-

Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for agonist-stimulated [³⁵S]GTPγS binding.[5]

-

Terminate the reaction by rapid filtration through glass fiber filters.[5]

-

Wash the filters with ice-cold buffer.

-

Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Determine the EC50 (concentration of vilazodone that produces 50% of the maximal stimulation) and the Emax (maximal effect) relative to a full agonist to calculate intrinsic activity.[5]

-

In Vivo Effects on Serotonergic Neurotransmission

In vivo microdialysis studies in rats have demonstrated that vilazodone administration leads to a significant and dose-dependent increase in extracellular serotonin levels in brain regions such as the frontal cortex and ventral hippocampus.[1][11] Notably, some studies suggest that the magnitude of this increase is greater than that observed with traditional SSRIs like fluoxetine, which may be attributable to the synergistic effect of SERT inhibition and 5-HT1A partial agonism.[1] For instance, at a dose of 10 mg/kg (p.o.), vilazodone has been shown to cause a 2-fold increase in extracellular 5-HT in the frontal cortex of freely moving rats.[11]

Conclusion

This compound possesses a distinct pharmacological profile, acting as both a potent and selective serotonin reuptake inhibitor and a partial agonist at 5-HT1A receptors. This dual mechanism robustly enhances serotonergic neurotransmission, as evidenced by extensive in vitro binding and functional data, and confirmed by in vivo studies demonstrating a significant elevation of extracellular serotonin levels. The quantitative data and experimental protocols detailed in this guide provide a comprehensive technical foundation for researchers and drug development professionals working to further understand and build upon the unique therapeutic potential of this compound.

References

- 1. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A Review of Vilazodone, Serotonin, and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pi :: Psychiatry Investigation [psychiatryinvestigation.org]

- 8. droracle.ai [droracle.ai]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. benchchem.com [benchchem.com]

- 11. Neurochemical evaluation of the novel 5-HT1A receptor partial agonist/serotonin reuptake inhibitor, vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Hepatic Biotransformation of Vilazodone: An In-depth Technical Review of Animal Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and hepatic metabolism of vilazodone (B1662482), a selective serotonin (B10506) reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist, as elucidated through various animal studies. The data presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this antidepressant, offering valuable insights for preclinical and clinical research.

Pharmacokinetics in Animal Models

The pharmacokinetic profile of vilazodone has been characterized in several animal species, with rats and dogs being the most extensively studied models. These studies reveal important species-specific differences and highlight the impact of physiological factors, such as food, on drug disposition.

Pharmacokinetic Parameters in Rats

Studies in Sprague-Dawley rats following oral administration of vilazodone have provided key insights into its pharmacokinetic behavior. Vilazodone is rapidly absorbed and metabolized, with both the parent drug and its major metabolite, M10, being readily quantifiable in plasma.[1]

Table 1: Pharmacokinetic Parameters of Vilazodone and its Metabolite M10 in Sprague-Dawley Rats Following a Single Oral 4 mg/kg Dose [1]

| Parameter | Vilazodone (Mean ± SD) | M10 (Mean ± SD) |

| Cmax (ng/mL) | 69.37 ± 21.33 | 26.19 ± 5.90 |

| Tmax (h) | 3.00 ± 0.82 | 3.00 ± 0.82 |

| t1/2 (h) | 4.32 ± 0.23 | 5.99 ± 1.71 |

| CLz/F (L/h) | 7.61 ± 1.90 | 15.73 ± 1.45 |

Pharmacokinetic Parameters in Dogs

In dogs, the pharmacokinetics of vilazodone are significantly influenced by the presence of food. Administration with food enhances its bioavailability.[2] A study in healthy Labrador dogs following a single oral 40 mg dose demonstrated these effects.[2][3]

Table 2: Pharmacokinetic Parameters of Vilazodone in Labrador Dogs Following a Single Oral 40 mg Dose in Fed and Fasted States [2]

| Parameter | Fed State (Mean ± SD) | Fasted State (Mean ± SD) |

| Cmax (ng/mL) | 39.4 ± 5.6 | 38.7 ± 4.8 |

| Tmax (h) | 10 | 1.5 |

| t1/2λz (h) | 4.6 ± 1.1 | 1.7 ± 0.2 |

| AUC (ng·h/mL) | Statistically higher in the fed group | Lower than the fed group |

| Relative Oral Bioavailability (Fasted vs. Fed) | - | 28.8 ± 6.1% |

Distribution and Excretion

Vilazodone is widely distributed throughout the body and is highly bound to plasma proteins (96-99%).[4] Animal studies have shown that vilazodone is excreted into the milk of lactating rats.[5]

Fecal excretion is the primary route of elimination for vilazodone and its metabolites. In a mass balance study, approximately 65% of the administered radioactive dose was recovered in the feces, with about 20% found in the urine.[6] Unchanged vilazodone accounts for a very small fraction of the excreted dose, with approximately 2% in feces and 1% in urine, underscoring the extensive metabolism of the drug.[6][7]

Hepatic Metabolism